4-Nitro-1H-imidazole-5-carboxylic acid
Overview
Description
4-Nitro-1H-imidazole-5-carboxylic acid is a compound that belongs to the class of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles have been used in a variety of chemical reactions. They are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Scientific Research Applications
Crystallographic Properties
4-Nitro-1H-imidazole-5-carboxylic acid and its derivatives have been explored for their crystallographic properties. For instance, the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to the formation of a flat molecule that crystallizes as a dihydrate, forming a three-dimensional network through hydrogen bonding (Wu, Liu, & Ng, 2005).
Synthetic Applications
The compound is of interest in synthetic chemistry, particularly as a starting product for the synthesis of physiologically active substances. Various esters of 4(5)-nitromidazole-5(4)-carboxylic acid have been synthesized for this purpose (Aleshina et al., 1972).
Drug Synthesis
In the realm of biology-oriented drug synthesis (BIODS), derivatives of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate have been synthesized and evaluated for their β-glucuronidase inhibitory activity, demonstrating potential therapeutic applications (Salar et al., 2017).
Photochemical Behavior
The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, which include derivatives of 4-nitro-1H-imidazole-5-carboxylic acid, has been studied, showing potential in various chemical processes (Pfoertner & Daly, 1987).
Alkylation Studies
Studies on the alkylation of 4(5)-nitro-1H-imidazoles in acidic media reveal interesting chemical properties and reactivity, which are relevant in synthetic chemistry (Rao, Rao, & Singh, 1994).
Potential Antagonists in Nucleic Acid Metabolism
4(5)-Substituted imidazoles, including derivatives of 4-nitro-1H-imidazole-5-carboxylic acid, are being investigated as potential antagonists of nucleic acid metabolism. This research is particularly focused on finding new antitumor compounds among these derivatives (Iradyan et al., 1987).
Efficient Synthesis of Pharmaceuticals
The compound has been used in developing new strategies for synthesizing pharmaceuticals, such as BMS-238497, a potent Lck inhibitor. This involves novel methods of constructing the imidazo[1,5-a]quinoxalin-4-one ring system (Chen et al., 2004).
Process Intensification in Pharmaceutical Synthesis
4-Substituted imidazoles, including those derived from 4-nitro-1H-imidazole-5-carboxylic acid, are critical in the synthesis of NS5A inhibitors, highlighting their importance in pharmaceutical manufacturing (Carneiro et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-nitro-1H-imidazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)2-3(7(10)11)6-1-5-2/h1H,(H,5,6)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQADWEQLYZUURU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193520 | |
Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-1H-imidazole-5-carboxylic acid | |
CAS RN |
40507-59-3 | |
Record name | 5-Nitro-4-imidazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40507-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-4-carboxylic acid, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80193520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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